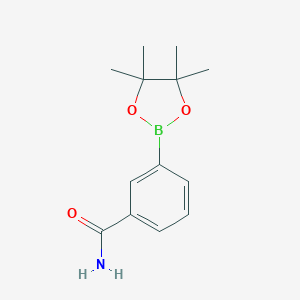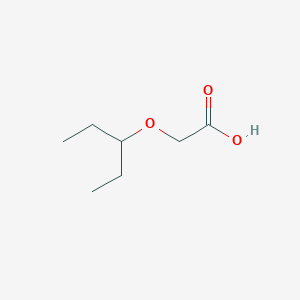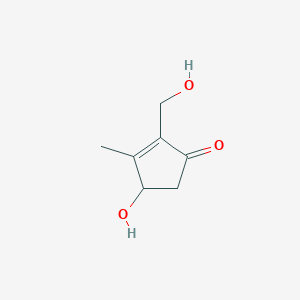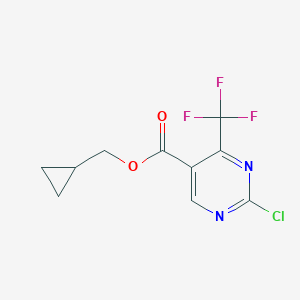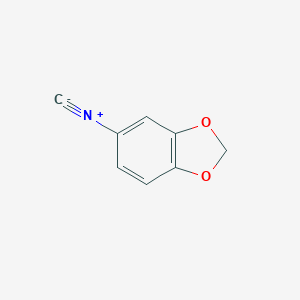
5-isocyano-2H-1,3-benzodioxole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Isocyano-2H-1,3-benzodioxole is a derivative of isocyanide, a functional group known for its reactivity and utility in multicomponent reactions. This compound is a versatile building block in organic synthesis, enabling the construction of various heterocyclic compounds. It has a molecular formula of C8H5NO2 and a molecular weight of 147.13 g/mol .
作用機序
Target of Action
The primary target of 5-isocyano-2H-1,3-benzodioxole is the auxin receptor TIR1 (Transport Inhibitor Response 1) . This receptor plays a crucial role in plant growth and development, particularly in root growth .
Mode of Action
This compound, as a derivative of 1,3-benzodioxole, acts as an agonist to the auxin receptor TIR1 . It enhances root-related signaling responses, promoting root growth in plants . The compound’s interaction with TIR1 significantly enhances auxin response reporter’s transcriptional activity .
Biochemical Pathways
The compound affects the auxin signaling pathway, which is a key biochemical pathway in plants . By acting as an agonist to the auxin receptor TIR1, it enhances root-related signaling responses . This leads to the down-regulation of root growth-inhibiting genes, promoting root growth .
Result of Action
The primary result of the action of this compound is the promotion of root growth in plants . By acting as an agonist to the auxin receptor TIR1, it enhances root-related signaling responses . This leads to a remarkable promotive effect on root growth in both Arabidopsis thaliana and Oryza sativa .
生化学分析
Biochemical Properties
Benzodioxole derivatives have been shown to inhibit cyclooxygenase (COX) enzymes . These enzymes play a crucial role in the biosynthesis of prostaglandins, which are important for various biological responses .
Cellular Effects
Benzodioxole derivatives have shown cytotoxic activity against cervical carcinoma cells (HeLa) in vitro .
Molecular Mechanism
Benzodioxole derivatives have been shown to inhibit COX enzymes, which catalyze the biosynthesis of prostaglandin H2 from arachidonic acid .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-isocyano-2H-1,3-benzodioxole typically involves the reaction of catechol with disubstituted halomethanes. This process can be catalyzed by HY zeolite, which has been shown to be an efficient catalyst for the acetalization and ketalization of various aldehydes and ketones with catechol . The best reaction conditions include a molar ratio of catechol to aldehydes or ketones of 1:1.4, a catalyst amount of 3.5 g/l mol catechol, and a reaction time of 5 hours .
Industrial Production Methods
In industrial settings, the continuous acylation of 1,3-benzodioxole can be achieved using a recyclable heterogeneous substoichiometric catalyst. This method offers high conversion rates and selectivity, making it suitable for large-scale production .
化学反応の分析
Types of Reactions
5-Isocyano-2H-1,3-benzodioxole undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The conditions for these reactions vary depending on the desired product and the specific reaction being carried out.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols.
科学的研究の応用
5-Isocyano-2H-1,3-benzodioxole has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds.
Biology: It has been studied for its potential as an auxin receptor agonist and root growth promoter in plants.
Medicine: It has been evaluated for its potential as a cyclooxygenase (COX) inhibitor and cytotoxic agent.
Industry: It is used in the production of bioactive molecules, natural products, cosmetics, pharmaceuticals, and agrochemicals.
類似化合物との比較
Similar Compounds
Similar compounds to 5-isocyano-2H-1,3-benzodioxole include:
1,3-Benzodioxole: A benzene derivative and heterocyclic compound containing the methylenedioxy functional group.
5-(Isocyanatomethyl)-2H-1,3-benzodioxole: Another derivative of isocyanide with similar reactivity and utility in organic synthesis.
Uniqueness
What sets this compound apart from these similar compounds is its specific isocyanide functional group, which imparts unique reactivity and versatility in multicomponent reactions. This makes it a valuable building block in the synthesis of complex heterocyclic compounds.
特性
IUPAC Name |
5-isocyano-1,3-benzodioxole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO2/c1-9-6-2-3-7-8(4-6)11-5-10-7/h2-4H,5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUKXVUFHYLHUEA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[C-]#[N+]C1=CC2=C(C=C1)OCO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
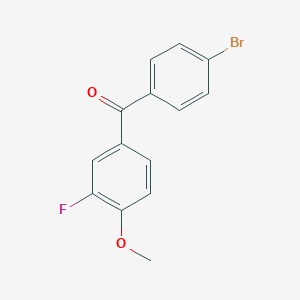
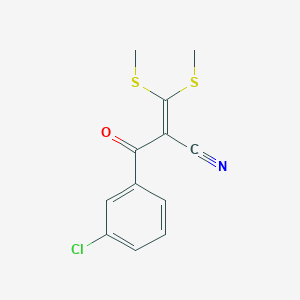
![(S)-1-[(R)-alpha-Methylbenzyl]aziridine-2-methanol](/img/structure/B71307.png)
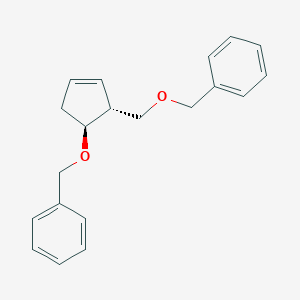
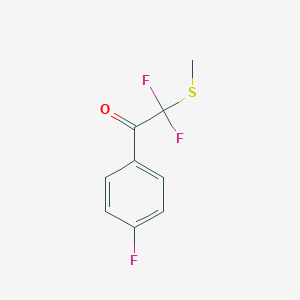
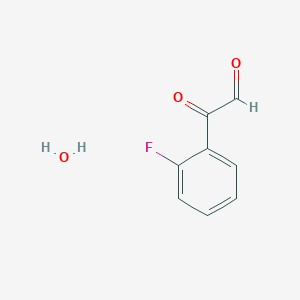
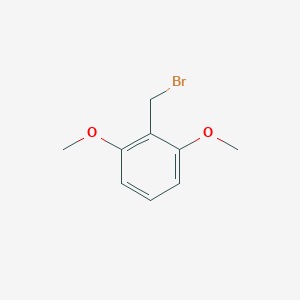
![3,3-Dimethyl-6-oxabicyclo[3.1.0]hexane](/img/structure/B71321.png)
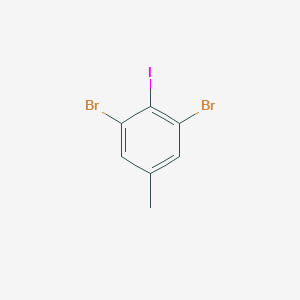
![Tert-butyl N-[(1E,3Z)-5-hydroxypenta-1,3-dienyl]carbamate](/img/structure/B71324.png)
